Cas no 1805639-08-0 (3-Chloro-2-fluoro-4-(fluoromethoxy)toluene)

3-Chloro-2-fluoro-4-(fluoromethoxy)toluene Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene
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- Inchi: 1S/C8H7ClF2O/c1-5-2-3-6(12-4-10)7(9)8(5)11/h2-3H,4H2,1H3
- InChI Key: YMVVSWHEJIAJOQ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C)C=CC=1OCF)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Topological Polar Surface Area: 9.2
- XLogP3: 3.4
3-Chloro-2-fluoro-4-(fluoromethoxy)toluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013373-1g |
3-Chloro-2-fluoro-4-(fluoromethoxy)toluene |
1805639-08-0 | 97% | 1g |
1,504.90 USD | 2021-07-05 | |
Alichem | A010013373-500mg |
3-Chloro-2-fluoro-4-(fluoromethoxy)toluene |
1805639-08-0 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
Alichem | A010013373-250mg |
3-Chloro-2-fluoro-4-(fluoromethoxy)toluene |
1805639-08-0 | 97% | 250mg |
499.20 USD | 2021-07-05 |
3-Chloro-2-fluoro-4-(fluoromethoxy)toluene Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene
Introduction to 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene (CAS No. 1805639-08-0)
3-Chloro-2-fluoro-4-(fluoromethoxy)toluene, identified by the Chemical Abstracts Service Number (CAS No.) 1805639-08-0, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising a chloro, fluoro, and fluoromethoxy substituent on a toluene backbone, make it a versatile intermediate in synthetic chemistry. This compound has been increasingly explored for its potential applications in drug discovery, particularly in the development of novel bioactive molecules.
The significance of 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene lies in its ability to serve as a building block for more complex structures. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of derivatives, which are critical factors in medicinal chemistry. Recent studies have highlighted its role in synthesizing kinase inhibitors, anticancer agents, and antimicrobial compounds. The electron-withdrawing nature of the chloro and fluoro groups, combined with the electron-donating effect of the fluoromethoxy group, allows for fine-tuning of physicochemical properties such as solubility, binding affinity, and pharmacokinetic profiles.
In the realm of drug development, the compound's aromatic system provides a scaffold that can be modified to target specific biological pathways. For instance, researchers have utilized 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene to develop inhibitors of tyrosine kinases, which are implicated in various cancers. The fluorine atoms contribute to selective binding by improving interactions with hydrogen bond donors and acceptors in protein targets. Moreover, the compound's reactivity makes it amenable to further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of heterocyclic frameworks prevalent in modern therapeutics.
Advances in computational chemistry have further enhanced the utility of 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene. Molecular modeling studies have revealed that its fluorinated structure enhances binding to enzyme active sites by optimizing hydrophobic interactions and π-stacking effects. These insights have guided the design of next-generation compounds with improved efficacy and reduced side effects. Additionally, high-throughput screening (HTS) campaigns have identified derivatives of this scaffold as promising candidates for further optimization.
The agrochemical sector has also recognized the potential of 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene as a precursor for developing novel pesticides. Its structural motifs are reminiscent of established herbicides and fungicides, suggesting that it could be engineered into compounds with enhanced pest resistance management properties. Furthermore, the environmental impact of fluorinated compounds has been a topic of increasing interest. Research efforts are focused on designing derivatives that balance bioactivity with ecological safety, ensuring sustainable agricultural practices.
Recent patents and scientific literature underscore the growing interest in 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene. For example, a 2022 publication detailed its use in synthesizing a series of antiviral agents targeting RNA-dependent RNA polymerases. The compound's ability to undergo regioselective modifications has been exploited to introduce diverse functional groups without compromising overall activity. Such findings underscore its versatility as a synthetic intermediate.
The industrial production of 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene has also seen advancements, with processes being optimized for scalability and cost-efficiency. Continuous flow chemistry techniques have been employed to improve yield and reduce waste generation, aligning with green chemistry principles. These innovations ensure that researchers have access to sufficient quantities of high-purity material for their studies.
Looking ahead, the future applications of 3-Chloro-2-fluoro-4-(fluoromethoxy)toluene are likely to expand into emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. Its structural features make it an attractive candidate for designing small molecules that modulate immune responses or interact with neural receptors. As research progresses, collaborations between academia and industry will be crucial in translating laboratory findings into clinical reality.
In conclusion,3-Chloro-2-fluoro-4-(fluoromethoxy)toluene (CAS No. 1805639-08-0) represents a valuable asset in modern chemical synthesis and drug discovery. Its unique structural attributes enable diverse applications across pharmaceuticals and agrochemicals, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies and computational tools evolve,this compound is poised to remain at the forefront of molecular innovation.
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